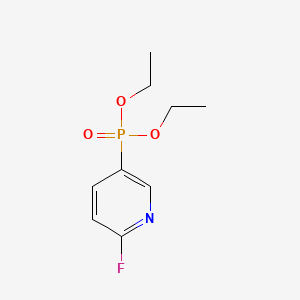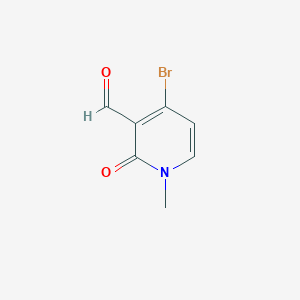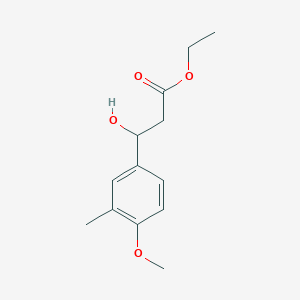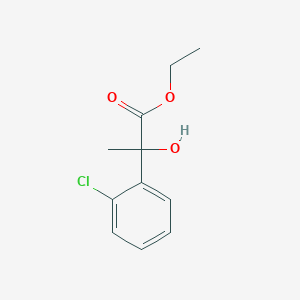
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-chlorophenyl and a 2-hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(2-chlorophenyl)-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-2-oxo-propanoate or 2-(2-chlorophenyl)-2-carboxypropanoate.
Reduction: Formation of 2-(2-chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of 2-(2-substituted phenyl)-2-hydroxypropanoate derivatives.
科学的研究の応用
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 2-(2-bromophenyl)-2-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-fluorophenyl)-2-hydroxypropanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents on the phenyl ring.
特性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-10(13)11(2,14)8-6-4-5-7-9(8)12/h4-7,14H,3H2,1-2H3 |
InChIキー |
PRZJGUMJJFQCNP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
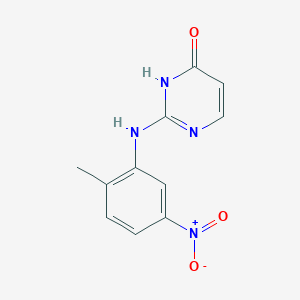


![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)

